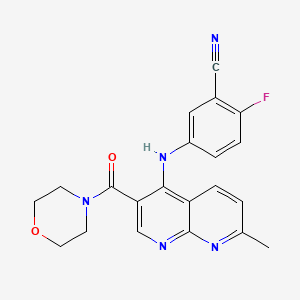

2-Fluoro-5-((7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Fluoro-5-((7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile is a useful research compound. Its molecular formula is C21H18FN5O2 and its molecular weight is 391.406. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

A study explored the design of m-aminophenyl groups as novel N-1 substituents of naphthyridones and quinolones, revealing compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The structural activity relationship (SAR) highlighted the importance of a distorted orientation of the N-1 aromatic group out of the core quinolone plane, induced by steric hindrance, as a key factor for antibacterial potency (Kuramoto et al., 2003).

Synthesis of Novel Compounds

Research on the reactions of naphthalen-2-ol Mannich bases with β-aminoacrylonitriles and methyl 3-morpholinoacrylate has led to the formation of benzo[f]chromenes and carbonitriles, showcasing a method for synthesizing complex molecules that might offer new pathways for chemical synthesis and potential applications in medicinal chemistry (Lukashenko et al., 2020).

Fluorescence and Photophysics

The study of naphthalimide-cyclophosphazene combinations has uncovered new fluorophore molecules with high yields. These compounds exhibit excimer emission in the visible region in both solution and solid states, attributed to π-π stacking interactions. Such findings are significant for the development of novel fluorescent materials for imaging and analytical applications (Ün et al., 2017).

Organic Light-Emitting Diode (OLED) Applications

Research into 1,8-naphthalimide derivatives has identified red-emissive D–π–A-structured fluorophores suitable for standard-red organic light-emitting diode (OLED) applications. These compounds, with variations in molecular structure, have shown promising properties for use in OLED technology, including high molar extinction coefficients and suppressed intermolecular interactions (Luo et al., 2015).

Mechanism of Action

Target of Action

The primary target of the compound 2-Fluoro-5-((7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile is Protease Activated Receptor 4 (PAR4) . PAR4 is a G-protein coupled receptor that is activated by the cleavage of alpha-thrombin . This receptor plays a crucial role in platelet aggregation and degranulation, processes that are causally involved in atherothrombotic vascular occlusions .

Mode of Action

It is known that the compound acts as an inhibitor of par4 , potentially preventing the activation of platelets and thus inhibiting platelet aggregation.

Biochemical Pathways

The biochemical pathways affected by this compound are related to thromboembolic disorders. By inhibiting PAR4, the compound may disrupt the normal function of platelets, thereby affecting the coagulation cascade and preventing the formation of blood clots .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on PAR4 . By preventing the activation of this receptor, the compound can inhibit platelet aggregation and degranulation, potentially reducing the risk of thromboembolic disorders .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Fluoro-5-((7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile are largely related to its role as a PAR4 inhibitor . PAR4, or Protease-Activated Receptor 4, is a G-protein coupled receptor that is activated by thrombin, a potent activator of platelet aggregation . By inhibiting PAR4, this compound can potentially prevent platelet aggregation and thus serve as a therapeutic agent for thromboembolic disorders .

Cellular Effects

In terms of cellular effects, this compound’s inhibition of PAR4 can have significant impacts on cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to PAR4, thereby inhibiting the receptor’s activation and subsequent cellular effects . This includes any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

2-fluoro-5-[[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN5O2/c1-13-2-4-16-19(26-15-3-5-18(22)14(10-15)11-23)17(12-24-20(16)25-13)21(28)27-6-8-29-9-7-27/h2-5,10,12H,6-9H2,1H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSINKODYGRSURL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)F)C#N)C(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-tert-butyl-2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2558605.png)

![2-Methyl-5-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2558607.png)

![3-(1H-pyrrol-1-yl)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B2558609.png)

![7-((3,4-dichlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2558611.png)

![N-[Oxan-4-yl-[3-(trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2558612.png)

![N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2558614.png)

![2-(4-ethoxyphenyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2558621.png)